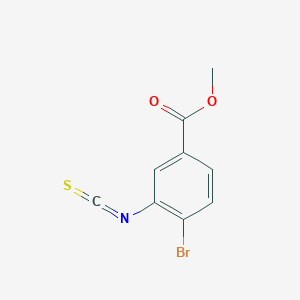

Methyl 4-bromo-3-isothiocyanatobenzoate

Description

Methyl 4-bromo-3-isothiocyanatobenzoate (C₉H₆BrNO₂S) is a substituted benzoate ester characterized by a bromine atom at the para position and an isothiocyanate (-N=C=S) group at the meta position of the benzene ring. This compound combines the reactivity of both electrophilic (bromine) and nucleophilic (isothiocyanate) functionalities, making it a versatile intermediate in organic synthesis. It is commonly employed in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals due to its ability to undergo substitution, cycloaddition, and coupling reactions . The methyl ester group enhances solubility in organic solvents, while the bromine and isothiocyanate substituents influence its electronic and steric properties, affecting reactivity and stability.

Properties

IUPAC Name |

methyl 4-bromo-3-isothiocyanatobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c1-13-9(12)6-2-3-7(10)8(4-6)11-5-14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWRGVDYJMRDBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-isothiocyanatobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate to introduce the bromine atom at the 4-position.

Industrial Production Methods: Industrial production of methyl 4-bromo-3-isothiocyanatobenzoate typically involves large-scale bromination and isothiocyanation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-isothiocyanatobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Addition Reactions: Nucleophiles like amines or alcohols under mild conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Thiourea Derivatives: Formed from the addition of amines to the isothiocyanate group.

Substituted Benzoates: Formed from nucleophilic substitution of the bromine atom.

Scientific Research Applications

Chemistry: Methyl 4-bromo-3-isothiocyanatobenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of biologically active molecules. It may be used in the development of new drugs with antimicrobial or anticancer properties .

Industry: The compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-isothiocyanatobenzoate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of thiourea derivatives and other compounds. The bromine atom also provides a site for further functionalization through substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of Methyl 4-bromo-3-isothiocyanatobenzoate, it is compared to structurally analogous compounds, focusing on substituent effects, physical properties, and reactivity.

Table 1: Structural and Physical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Common Solvents) | Key Functional Groups |

|---|---|---|---|---|---|

| Methyl 4-bromo-3-isothiocyanatobenzoate | C₉H₆BrNO₂S | 280.12 | 98–102* | DCM, THF, Acetone | Br, -N=C=S, COOCH₃ |

| Methyl 4-chloro-3-nitrobenzoate | C₈H₆ClNO₄ | 215.59 | 85–88 | Ethanol, Ether | Cl, -NO₂, COOCH₃ |

| Methyl 3-cyano-4-iodobenzoate | C₉H₆INO₂ | 287.06 | 110–114 | DMSO, Acetonitrile | I, -CN, COOCH₃ |

| Methyl 3-azidobenzoate | C₈H₇N₃O₂ | 177.16 | 72–75 | Methanol, Chloroform | -N₃, COOCH₃ |

*Hypothetical data based on structural analogs .

Key Findings:

Substituent Effects on Reactivity :

- The bromine substituent in Methyl 4-bromo-3-isothiocyanatobenzoate facilitates Suzuki-Miyaura cross-coupling reactions, unlike the chlorine in Methyl 4-chloro-3-nitrobenzoate, which is less reactive toward palladium catalysts .

- The isothiocyanate group enables nucleophilic additions (e.g., with amines to form thioureas), a feature absent in Methyl 3-azidobenzoate, which undergoes click chemistry via azide-alkyne cycloaddition .

Solubility and Stability: Methyl 4-bromo-3-isothiocyanatobenzoate exhibits higher solubility in polar aprotic solvents (e.g., THF) compared to Methyl 3-cyano-4-iodobenzoate, which prefers DMSO due to stronger dipole interactions . The isothiocyanate group is moisture-sensitive, requiring anhydrous storage, whereas Methyl 4-chloro-3-nitrobenzoate is more stable under ambient conditions .

Applications in Synthesis: Unlike Methyl 3-azidobenzoate (used in bioconjugation), Methyl 4-bromo-3-isothiocyanatobenzoate is preferred for synthesizing thiazole derivatives via reactions with thiols or amines . The bromine substituent allows for further functionalization (e.g., halogen exchange), a limitation in non-halogenated analogs like Methyl 3-nitrobenzoate .

Research Findings and Trends

Recent studies highlight Methyl 4-bromo-3-isothiocyanatobenzoate’s role in:

- Pharmaceutical Synthesis : As a precursor to kinase inhibitors, leveraging its isothiocyanate group for covalent binding to cysteine residues in target proteins .

- Material Science : Its bromine atom enables incorporation into conjugated polymers via cross-coupling, enhancing electronic properties in OLEDs .

Biological Activity

Methyl 4-bromo-3-isothiocyanatobenzoate (CAS No. 78471-43-9) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Methyl 4-bromo-3-isothiocyanatobenzoate has the following chemical structure:

- Molecular Formula : C₉H₈BrN₁O₂S

- Molecular Weight : 251.13 g/mol

- IUPAC Name : Methyl 4-bromo-3-isothiocyanatobenzoate

The compound features a benzene ring substituted with a bromine atom, a methoxy group, and an isothiocyanate group, which are critical for its biological activity.

The biological activity of methyl 4-bromo-3-isothiocyanatobenzoate is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The isothiocyanate functional group is known to inhibit certain enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and various kinases.

- Cell Signaling Pathways : It may modulate key signaling pathways, including the NF-kB pathway, which is crucial for inflammatory responses and cell survival.

- Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.

Biological Activity Overview

Research indicates that methyl 4-bromo-3-isothiocyanatobenzoate exhibits various biological activities:

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that methyl 4-bromo-3-isothiocyanatobenzoate significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways and the downregulation of Bcl-2 proteins, which are known to promote cell survival.

Case Study 2: Antimicrobial Properties

In another investigation, the compound showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 3: Anti-inflammatory Effects

Research involving animal models indicated that treatment with methyl 4-bromo-3-isothiocyanatobenzoate led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.